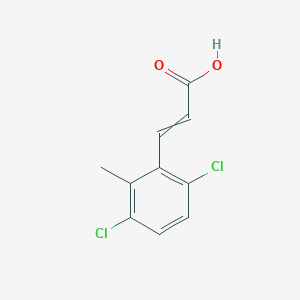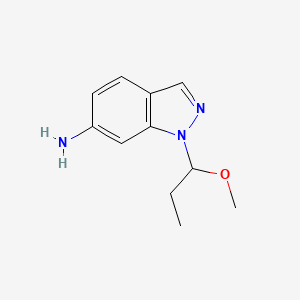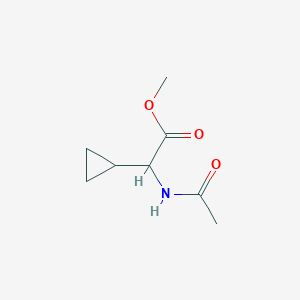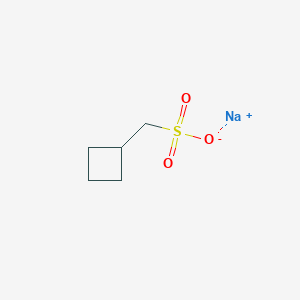
3,6-Dichloro-2-methylcinnamic acid
Overview
Description
3,6-Dichloro-2-methylcinnamic acid (DCMA) is an organic compound with a distinctive aromatic smell. DCMA is a versatile compound that is used in a wide range of applications, including synthesis, scientific research, and lab experiments. It is a derivative of cinnamic acid, a naturally occurring compound found in various plants. DCMA has a wide range of potential uses due to its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and antibacterial agent.
Scientific Research Applications
3,6-Dichloro-2-methylcinnamic acid has a wide range of potential scientific research applications. It has been used in the synthesis of novel compounds, such as indole derivatives and benzopyrans. It has also been used to study the effects of cinnamic acid derivatives on the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. Additionally, 3,6-Dichloro-2-methylcinnamic acid has been used to study the effects of cinnamic acid derivatives on the activity of various proteins, such as thioredoxin reductase and peroxiredoxin.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-methylcinnamic acid is not fully understood. However, it is believed to act as an antioxidant, anti-inflammatory, and antibacterial agent. It is thought to act by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, 3,6-Dichloro-2-methylcinnamic acid has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa.
Biochemical and Physiological Effects
3,6-Dichloro-2-methylcinnamic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,6-Dichloro-2-methylcinnamic acid can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. Additionally, 3,6-Dichloro-2-methylcinnamic acid has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase. In vivo studies have shown that 3,6-Dichloro-2-methylcinnamic acid can reduce the symptoms of inflammatory diseases, such as arthritis and asthma.
Advantages and Limitations for Lab Experiments
3,6-Dichloro-2-methylcinnamic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of potential applications, including synthesis, scientific research, and lab experiments. However, there are some limitations to using 3,6-Dichloro-2-methylcinnamic acid in lab experiments. For example, it is not water-soluble, which can limit its use in certain types of experiments. Additionally, it can be toxic in high concentrations.
Future Directions
There are a number of potential future directions for the use of 3,6-Dichloro-2-methylcinnamic acid. One potential application is in the development of novel drugs and therapeutic agents. 3,6-Dichloro-2-methylcinnamic acid has been shown to have a variety of biochemical and physiological effects, and it may be possible to use these effects to develop novel drugs and therapeutic agents. Additionally, 3,6-Dichloro-2-methylcinnamic acid may be useful in the development of new food additives and preservatives. Finally, 3,6-Dichloro-2-methylcinnamic acid may be useful in the development of new materials and coatings for use in industrial applications.
properties
IUPAC Name |
3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-5-10(13)14)9(12)4-3-8(6)11/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSOQMRFXACHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)
![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)
![2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1413544.png)
![1-(3,5-Dimethylphenoxy)-4-{[4-(3,5-dimethylphenoxy)-3-hydroxybutyl]amino}butan-2-ol](/img/structure/B1413548.png)








![tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate](/img/structure/B1413560.png)